molecular formula C14H10OS B7778492 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one CAS No. 53614-69-0

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B7778492
CAS No.: 53614-69-0
M. Wt: 226.30 g/mol
InChI Key: VWIXUROTJVJZOL-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is an organic compound with the molecular formula C14H10OS . This structure features a benzothiophene core, which is a privileged scaffold in medicinal and materials chemistry. While analytical data for this specific compound is limited, compounds with the 2,3-dihydrobenzothiophene motif are recognized for their significant potential in scientific research . Derivatives of 2,3-dihydrobenzo[b]thiophene are widely investigated for their biological activities and applications in drug discovery. These structures are found in compounds acting as inhibitors for various enzymes, including tumour necrosis factor-α converting enzyme (TACE), as well as in antidiabetic agents and HIF-2a inhibitors . The saturated 2,3-dihydro- moiety of the benzothiophene core is a key feature in many bioactive molecules, such as analogs of the selective estrogen receptor modulator raloxifene and potential HIV-1 reverse transcriptase inhibitors . Furthermore, the related compound 2-benzylidene-1-benzothiophen-3-one is a known synthetic intermediate, indicating the reactivity of this chemical class in organic synthesis . This product is provided for research purposes as part of a collection of unique chemical building blocks. Researchers are responsible for confirming product identity and/or purity. This product is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXUROTJVJZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404956
Record name Benzo[b]thiophen-3(2H)-one, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53614-69-0
Record name Benzo[b]thiophen-3(2H)-one, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the cyclization of 2-phenylthiobenzaldehyde under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding dihydrobenzothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzothiophene derivatives

    Substitution: Halogenated, nitrated, and sulfonated benzothiophene derivatives

Scientific Research Applications

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to bind to active sites of target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Benzothiazinone Derivatives

Compound : 2-(3-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

  • Core Structure: Benzothiazinone (a sulfur- and nitrogen-containing tricyclic system) vs. benzothiophenone.
  • Substituents : A nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, contrasting with the unsubstituted phenyl group in the target compound.
  • The benzothiazinone core may exhibit different aromaticity and ring strain compared to benzothiophenone due to the presence of a nitrogen atom.

Dioxane-Containing Analogs

Compound : 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine

  • Core Structure: Phenanthrene fused to a 1,4-dioxane ring vs. benzothiophenone.
  • Structural Differences: The dioxane ring introduces two oxygen atoms, increasing polarity compared to the sulfur atom in benzothiophenone. The chair conformation of the dioxane ring may influence solubility and crystal packing .

Isoquinoline and Benzoyl Derivatives

Compounds :

  • 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one
  • 2-(Diphenylmethoxy)-N-methylethanamine
  • Key Contrasts: Isoquinoline derivatives feature a larger, nitrogen-containing aromatic system, offering extended π-conjugation for optical applications. Hydroxy and methyl substituents (e.g., in 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one) enhance hydrogen-bonding capacity, which is absent in the target compound.

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Core Structure Substituents Dihedral Angle (°) Ring Conformation Reference
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one Benzothiophenone Phenyl 58.39 Planar phenanthrene
2-(3-Nitrophenyl)-benzothiazin-4-one Benzothiazinone 3-Nitrophenyl N/A Not reported
Phenanthro[9,10-b][1,4]dioxine Phenanthrene-dioxane Phenyl, 1,4-dioxane 58.39 Chair conformation (dioxane)

Table 2: Functional Group Impact

Compound Key Functional Groups Electronic Effects Potential Applications
2-Phenyl-...benzothiophen-3-one Phenyl, ketone Moderate electron-withdrawing Materials, catalysis
2-(3-Nitrophenyl)-benzothiazin-4-one Nitro, benzothiazinone Strong electron-withdrawing Pharmaceuticals, agrochemicals
1-(3-Hydroxybenzoyl)-isoquinolinone Hydroxy, methyl Hydrogen-bond donor/acceptor Bioactive molecules

Research Findings and Implications

  • Electronic Properties: The nitro group in benzothiazinone derivatives significantly alters reactivity compared to the phenyl group in the target compound.
  • Solubility and Polarity: Oxygen-rich dioxane analogs may exhibit higher polarity than sulfur-containing benzothiophenones, impacting solubility in polar solvents.
  • Biological Relevance: Isoquinoline derivatives with hydroxy groups are more likely to engage in hydrogen bonding, making them candidates for drug design.

Biological Activity

2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a benzothiophene moiety and a phenyl group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13H10OSC_{13}H_{10}OS, with a molecular weight of approximately 226.294 g/mol. The compound features a thiophene ring and a carbonyl group, which contribute to its chemical reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. This interaction can lead to significant changes in cellular activity and function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study investigating its effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 30 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/Minimum Inhibitory Concentration
AntimicrobialStaphylococcus aureusInhibition of growth50 µg/mL
AntimicrobialEscherichia coliInhibition of growth50 µg/mL
AnticancerMCF-7 (breast cancer)Induction of apoptosis30 µM

Case Study 1: Enzyme Inhibition

In a recent study, the enzyme inhibition potential of this compound was assessed against human monoamine oxidase (MAO) enzymes. The compound exhibited selective inhibition towards MAO-B with an IC50 value of 21 nM, indicating its potential use in treating neurodegenerative diseases .

Case Study 2: Protein-Ligand Interaction

Another investigation focused on the interaction between the compound and specific proteins involved in cancer progression. Molecular docking studies suggested that it binds effectively to the active sites of target proteins, leading to conformational changes that inhibit their activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one, and how are reaction conditions optimized?

  • Methodology : Common synthetic routes involve cyclization of benzothiophene precursors or Friedel-Crafts acylation. Optimization includes varying catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. DMF). Reaction progress is monitored via TLC and HPLC.
  • Key Considerations : Use inert atmospheres to prevent oxidation and control stoichiometry for regioselectivity. Courses like CHEM 12A/12B emphasize foundational organic synthesis techniques . For advanced optimization, statistical experimental design (e.g., factorial design) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to confirm the dihydrobenzothiophene scaffold and phenyl substitution.
  • IR : Validate carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and aromatic C-H bonds.
  • X-ray Crystallography : Resolve stereochemical ambiguities; requires high-purity crystals .
    • Data Interpretation : Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve discrepancies .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic systems?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling for acyl transfer steps).
  • Kinetic Profiling : Use stopped-flow NMR to identify rate-determining steps.
  • Computational Modeling : Apply DFT to compare energy barriers for competing mechanisms (e.g., radical vs. ionic pathways) .
    • Case Study : Palladium-catalyzed reductive cyclization (as in nitroarene studies) may offer parallels for benzothiophene functionalization .

Q. What strategies address conflicting crystallographic and spectroscopic data for this compound’s tautomeric forms?

  • Methodology :

  • Variable-Temperature NMR : Detect equilibrium shifts between keto-enol tautomers.
  • Dynamic HPLC : Separate tautomers under controlled pH and temperature.
  • Synchrotron XRD : Enhance resolution for minor tautomeric populations .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural data with computational models .

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